molecular formula C12H18N4O2S B2920825 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303968-92-5

7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2920825
CAS No.: 303968-92-5
M. Wt: 282.36
InChI Key: OPRWASIREKZFLW-UHFFFAOYSA-N
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Description

7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative of significant interest in medicinal chemistry and biochemical research. The core purine-2,6-dione structure, also known as xanthine, is a privileged scaffold in drug discovery, and strategic substitutions at the 7-, 8-, and 3-positions are known to profoundly modulate biological activity . The 8-(ethylthio) moiety is a key functional group that can influence electronic properties and serve as a handle for metabolic studies or further chemical modification. Purine-dione analogs are extensively investigated for their potential to interact with a wide range of cellular targets. Research indicates that modifications on the purine ring system can lead to compounds with diverse biological activities, including effects on enzyme function and cellular signaling pathways . For instance, some related compounds have been explored for their antitumor properties, where their mechanism of action may involve the modulation of nucleotide-metabolizing enzymes or the induction of cellular stress responses . Other purine derivatives are known to act as kinase inhibitors or agonists/antagonists of purinergic receptors, making this class of compounds a fertile ground for probing complex biological processes. This compound is provided exclusively for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the development of novel bioactive molecules.

Properties

IUPAC Name

7-butyl-8-ethylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-4-6-7-16-8-9(13-12(16)19-5-2)15(3)11(18)14-10(8)17/h4-7H2,1-3H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRWASIREKZFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Alkylation: The butyl group can be introduced via an alkylation reaction using butyl bromide in the presence of a base like potassium carbonate.

    Thioether Formation: The ethylthio group is introduced through a nucleophilic substitution reaction using ethylthiol and a suitable base.

    Methylation: The methyl group is added using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylthiol in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted purine derivatives with different alkyl or aryl groups.

Scientific Research Applications

7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine Dione Derivatives

Compound Name Substituents (Positions) Key Properties/Biological Activity Reference
7-Butyl-8-(ethylthio)-3-methyl 3-Me, 7-Bu, 8-SEt High lipophilicity; potential CNS modulation N/A
1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy) 3-Me, 7-Me, 8-O-(6-Me-pyridinyl) Loss of CNS activity, retained analgesia
3,7-Dimethyl-8-(2,3-dichlorophenylpiperazine) 3-Me, 7-Me, 8-piperazine High 5-HT6/D2 receptor affinity
7-Allyl-8-(benzylthio)-3-methyl 3-Me, 7-Allyl, 8-SBn Enhanced steric bulk; possible kinase inhibition
8-Bromo-7-(but-2-ynyl)-3-methyl 3-Me, 7-Butynyl, 8-Br Linagliptin intermediate; halogen reactivity
8-(Methylsulfonyl)-7-ethyl-1,3-dimethyl 1,3-Me, 7-Et, 8-SO₂Me Electron-withdrawing effects; necroptosis inhibition

Key Findings

Position 8 Modifications :

  • Oxygen vs. Sulfur : Oxygen-based substituents (e.g., pyridin-2-yloxy in ) often reduce CNS stimulation, while sulfur-containing groups (e.g., ethylthio) may enhance hydrophobic interactions or act as hydrogen bond acceptors, influencing receptor selectivity .
  • Halogens : Bromo or chloro groups (e.g., ) introduce steric and electronic effects critical for drug intermediates but may increase reactivity risks .

Biological Activity: Compounds with 3,7-dimethyl cores and arylpiperazine groups (e.g., ) show high affinity for serotonin and dopamine receptors, suggesting that bulkier 7-substituents (e.g., butyl) might alter binding pocket compatibility .

Table 2: Physicochemical and Pharmacological Properties

Property 7-Butyl-8-(ethylthio)-3-methyl 1,3,7-Trimethyl-8-O-pyridinyl 8-Bromo-7-butynyl
LogP (Predicted) ~3.2 (high) ~1.8 ~2.5
Solubility (mg/mL) Low (alkyl dominance) Moderate Low (halogen effect)
Receptor Targets Potential CNS/analgesic 5-HT6/D2 DPP-4 (linagliptin)
Metabolic Stability Likely high (S-alkyl stability) Moderate Variable (halogen metabolism)

Biological Activity

7-butyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Its unique structural modifications, including butyl and ethylthio groups, suggest potential distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by:

  • Purine Core : A bicyclic structure essential for nucleic acid formation.
  • Butyl Group : Enhances lipophilicity and may influence membrane permeability.
  • Ethylthio Group : Could affect interaction with biological targets.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes related to metabolic pathways.
  • Receptor Modulation : Acting as an agonist or antagonist at various receptors.

Anticancer Properties

Research indicates that purine derivatives exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • Cell Line Studies : Compounds structurally related to 7-butyl-8-(ethylthio)-3-methyl-1H-purine demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF7, A549) .
CompoundCell LineIC50 (µM)
7-butyl-8-(ethylthio)-3-methyl-1H-purineMCF7TBD
8-Bromo-3-methylpurineA5490.39
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25

Antiviral Activity

The compound's potential antiviral properties are also under investigation. Similar purine derivatives have been noted for their ability to interfere with viral replication processes .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. The results indicated that compounds with ethylthio substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.

Study 2: Mechanistic Insights

Another study focused on the interaction of purine derivatives with DNA polymerases, revealing that certain modifications could lead to selective inhibition of enzyme activity, providing a pathway for targeted cancer therapies .

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